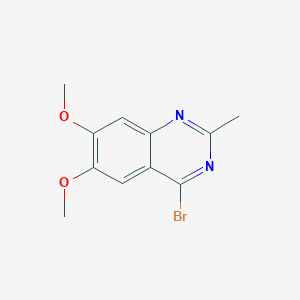
4-Bromo-6,7-dimethoxy-2-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-6,7-dimethoxy-2-methylquinazoline typically involves the bromination of 6,7-dimethoxy-2-methylquinazoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Bromo-6,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield the corresponding amine derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form various biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted quinazolines and their derivatives.
Scientific Research Applications
4-Bromo-6,7-dimethoxy-2-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors and anticancer agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in binding to the active sites of these targets, modulating their activity and function . The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation and downstream signaling pathways .
Comparison with Similar Compounds
4-Bromo-6,7-dimethoxy-2-methylquinazoline can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxy-2-methylquinazoline: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a different substitution pattern on the quinazoline ring, leading to distinct chemical and biological properties.
6,7-Dimethoxy-4-methylquinazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 |
InChI Key |
VXEUBOKMZDZPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
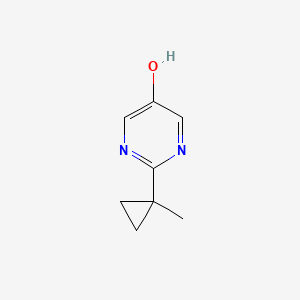
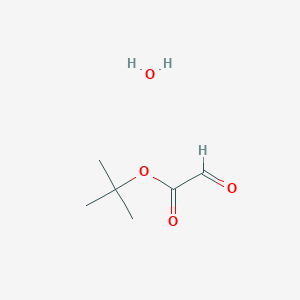



![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

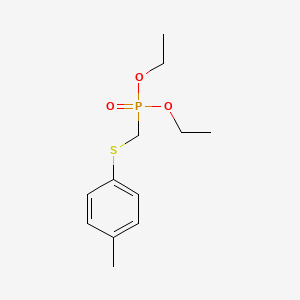

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
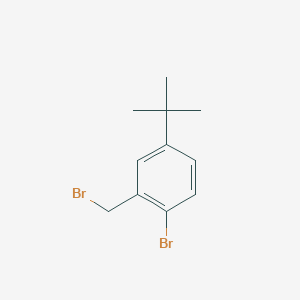
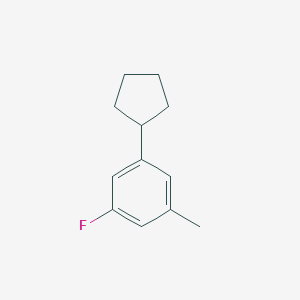
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
